1-Ethyl-2-methyl-2H-pyrrol-3-one
Description
Properties
CAS No. |
118060-72-3 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethyl-2-methyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-7(9)6(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
UUXJSYDOFVVMRM-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)C1C |
Canonical SMILES |
CCN1C=CC(=O)C1C |
Synonyms |
3H-Pyrrol-3-one,1-ethyl-1,2-dihydro-2-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-ethyl-2-methyl-2H-pyrrol-3-one with structurally analogous pyrrolones and pyrrole derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.
Table 1: Comparative Analysis of this compound and Analogues
Key Comparison Points
Substituent Effects on Reactivity and Polarity The 3-ketone group in this compound increases polarity compared to non-ketone pyrroles (e.g., ethyl 2-methyl-1H-pyrrole-3-carboxylate ). This makes it more amenable to nucleophilic reactions. Bulky aryl substituents (e.g., in compound ) reduce solubility but enhance stability, as evidenced by the high melting point (249–251°C). Amino groups (e.g., in ) introduce basicity and hydrogen-bonding capacity, which are absent in the target compound.
Synthetic Accessibility this compound’s synthesis likely involves cyclization or alkylation, similar to methods for compound (using aminoacetylenic ketones) or (via microwave-assisted reactions). Yields for analogous compounds vary widely: 52% for vs. lower yields for multi-step syntheses (e.g., ).
Physicochemical Properties
Q & A
Q. How can synthesis protocols for 1-Ethyl-2-methyl-2H-pyrrol-3-one be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while ethers (THF) improve selectivity .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) can promote pyrrolone ring formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) ensures high purity .
Q. Example Table: Synthesis Conditions from Literature
| Parameter | Conditions from | Conditions from |
|---|---|---|
| Solvent | Acetonitrile | DMSO |
| Temperature | 100°C | 80°C |
| Reaction Time | 24 hours | 30 hours |
| Yield | 65% | 23% |
| Purification | Column chromatography | Recrystallization (methanol) |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl at C1, methyl at C2) and detect impurities. For example, a singlet at δ 2.1 ppm corresponds to the methyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₇H₁₁NO, exact mass 125.0841) .
- X-ray Crystallography : Resolves stereochemistry; SHELX software refines crystallographic data .
Q. How can researchers assess the purity of this compound for biological assays?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. A purity threshold of ≥95% is typical for pharmacological studies .
- Melting Point Analysis : Sharp melting points (e.g., 235–237°C) indicate homogeneity .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethyl vs. cyclohexyl groups) affect the biological activity of pyrrol-3-one derivatives?
Methodological Answer:
- Hydrophobicity : Cyclohexyl groups increase logP values, enhancing membrane permeability but reducing solubility .
- Steric Effects : Bulkier substituents (e.g., isopropyl) may hinder binding to enzymatic active sites. SAR studies require synthesizing analogs (e.g., replacing ethyl with aryl groups) and testing against target proteins .
- Case Study : A derivative with a 3-fluoro-4-methoxybenzoyl group showed improved IC₅₀ values (1.2 µM) against kinase targets compared to the parent compound .
Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?
Methodological Answer:
- Disorder Handling : Use SHELXL’s PART instruction to model disordered atoms. For example, a study on ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine required partitioning occupancy between two conformers .
- Validation Tools : ORTEP-III graphical interface visualizes thermal ellipsoids and refines hydrogen-bonding networks .
Q. How can contradictory data in synthesis optimization (e.g., solvent effects) be systematically analyzed?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test solvent polarity (e.g., acetonitrile vs. THF) and temperature interactions.
- Statistical Analysis : Multivariate regression identifies dominant factors affecting yield. For example, solvent choice accounts for 60% variance in yield in some protocols .
Q. Example Table: Contradictory Solvent Effects
| Solvent | Yield () | Yield () | Purity () |
|---|---|---|---|
| Acetonitrile | 65% | 58% | 98% |
| Xylene | N/A | 72% | 89% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
